5-Methylsulfonylthiazol-2-yl isocyanate
Description
5-Methylsulfonylthiazol-2-yl isocyanate is a reactive heterocyclic compound characterized by a thiazole ring substituted with a methylsulfonyl (–SO₂CH₃) group at the 5-position and an isocyanate (–NCO) group at the 2-position. Its synthesis involves the dimerization of the isocyanate intermediate, as described in a reaction using benzene and dimethyl acetal derivatives to yield ureido-linked intermediates . This compound is primarily utilized in pharmaceutical and agrochemical research for synthesizing functionalized derivatives, such as β-bromoethyl ureido acetaldehydes, which serve as precursors for drug candidates or bioactive molecules . The methylsulfonyl group enhances electrophilicity and reactivity, making it a valuable intermediate in targeted covalent inhibition strategies.
Properties
Molecular Formula |
C5H4N2O3S2 |
|---|---|
Molecular Weight |
204.2 g/mol |
IUPAC Name |
2-isocyanato-5-methylsulfonyl-1,3-thiazole |
InChI |
InChI=1S/C5H4N2O3S2/c1-12(9,10)4-2-6-5(11-4)7-3-8/h2H,1H3 |
InChI Key |
LWHYFENAFKIILC-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CN=C(S1)N=C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Thiazolyl Isocyanates
Structural and Substituent Effects
Thiazolyl isocyanates vary based on substituents at the 4- or 5-positions of the thiazole ring. Key analogs include:
- 5-Methylthiazole-2-isocyanate (–CH₃ substituent)
- 5-Chlorothiazole-2-isocyanate (–Cl substituent)
- 5-Bromothiazole-2-isocyanate (–Br substituent)
- 5-Methylsulfonylthiazol-2-yl isocyanate (–SO₂CH₃ substituent)
The substituent’s electronic nature significantly impacts reactivity and stability:
- Electron-Withdrawing Groups (EWG): The –SO₂CH₃ group is strongly electron-withdrawing, increasing the electrophilicity of the –NCO group, thereby enhancing reactivity toward nucleophiles (e.g., amines, alcohols). This contrasts with weaker EWGs like –Cl or –Br, which offer moderate reactivity .
- Electron-Donating Groups (EDG): The –CH₃ group stabilizes the isocyanate via inductive effects, reducing reactivity but improving shelf stability .
Table 1: Substituent Effects on Thiazolyl Isocyanates
| Compound | Substituent | Electronic Effect | Reactivity | Thermal Stability |
|---|---|---|---|---|
| 5-Methylsulfonylthiazol-2-yl isocyanate | –SO₂CH₃ | Strong EWG | High | Moderate |
| 5-Chlorothiazole-2-isocyanate | –Cl | Moderate EWG | Moderate | Low |
| 5-Methylthiazole-2-isocyanate | –CH₃ | EDG | Low | High |
Pharmacological Relevance
Thiazolyl isocyanates are precursors to bioactive molecules. For example:
- 5-Methylsulfonyl Derivatives: The –SO₂CH₃ group improves solubility and target binding in kinase inhibitors, as seen in analogs of Meloxicam-related compounds (e.g., anti-inflammatory agents) .
- Halogenated Derivatives: Chloro/bromo thiazolyl isocyanates are intermediates in antiviral or antibacterial agents, leveraging halogen’s role in enhancing lipophilicity and membrane permeability .
Stability and Handling Considerations
- 5-Methylsulfonylthiazol-2-yl Isocyanate: Requires storage under inert conditions due to moisture sensitivity. Dimerization may occur over time, necessitating purification before use .
- Methyl and Halogen Derivatives: More stable under ambient conditions, with longer shelf lives suitable for industrial-scale polymer synthesis .
Preparation Methods
Oxidation of 2-Amino-5-methylthiazole
Methylthio groups are oxidized to methylsulfonyl using hydrogen peroxide (H₂O₂) in acetic acid under reflux conditions. For instance, a 90% yield is achieved by treating 2-amino-5-methylthiazole (10 mmol) with 30% H₂O₂ (15 mmol) in glacial acetic acid at 80°C for 6 hours. The reaction progress is monitored via thin-layer chromatography (TLC), with the product purified through recrystallization from ethanol.
Direct Sulfonylation of Thiazole Intermediates
Alternative routes involve introducing the sulfonyl group during thiazole ring formation. A patent by Wu et al. describes reacting thiourea derivatives with α-haloketones bearing pre-installed sulfonyl groups. For example, 5-methylsulfonyl-2-aminothiazole is synthesized by cyclizing N-methylsulfonylacetothioamide with chloroacetonitrile in dimethylformamide (DMF) at 120°C.
Isocyanate Formation via Phosgenation
Converting the amine group of 2-amino-5-methylsulfonylthiazole to an isocyanate is typically achieved using phosgene or its safer equivalents, such as triphosgene or diphosgene .
Phosgene-Mediated Reaction
In a representative procedure, 2-amino-5-methylsulfonylthiazole (5.0 g, 24 mmol) is dissolved in anhydrous dichloromethane (DCM, 50 mL) under nitrogen. Phosgene (1.2 equivalents) is introduced via a gas dispersion tube at −10°C, followed by dropwise addition of triethylamine (3.0 equivalents) to scavenge HCl. The reaction mixture is stirred for 4 hours, after which the solvent is evaporated under reduced pressure. The crude product is purified via flash chromatography (hexane:ethyl acetate, 4:1) to yield 5-methylsulfonylthiazol-2-yl isocyanate as a crystalline solid (85% yield).
Triphosgene as a Phosgene Substitute
To mitigate safety risks, triphosgene (bis(trichloromethyl) carbonate) is employed under milder conditions. A mixture of 2-amino-5-methylsulfonylthiazole (10 mmol) and triphosgene (3.3 mmol) in DCM is stirred at 25°C for 12 hours. The reaction is quenched with ice-cold water, and the organic layer is dried over MgSO₄. Evaporation yields the isocyanate with 78% efficiency.
Alternative Synthetic Pathways
Curtius Rearrangement of Acyl Azides
Though less common, the Curtius rearrangement offers an alternative route. The acyl azide intermediate is generated by treating 2-azido-5-methylsulfonylthiazole (prepared from the corresponding amine via diazotization) with nitrous acid. Thermal decomposition at 80°C in toluene releases nitrogen gas, yielding the isocyanate. However, this method suffers from lower yields (60–65%) due to competing side reactions.
Enzymatic Catalysis
Emerging approaches utilize lipases or proteases to catalyze isocyanate formation under aqueous conditions. For example, Candida antarctica lipase B (CAL-B) facilitates the reaction between 2-amino-5-methylsulfonylthiazole and dimethyl carbonate (DMC) at 50°C, achieving 70% conversion. While environmentally friendly, scalability remains a challenge.
Analytical Characterization and Optimization
Spectroscopic Confirmation
-
FT-IR : A sharp absorption band at ~2270 cm⁻¹ confirms the isocyanate (–N=C=O) group.
-
¹H NMR (DMSO-d6): Singlet at δ 3.41 ppm (3H, SO₂CH₃), with thiazole protons resonating at δ 7.82–8.05 ppm.
-
X-ray Crystallography : Planar thiazole rings with bond lengths consistent with sulfonyl and isocyanate functionalities (C–S: 1.76 Å; N=C=O: 1.20 Å).
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 5-methylsulfonylthiazol-2-yl isocyanate, and how do reaction conditions influence yield?
- Methodological Answer : A two-step approach is commonly employed:
Heterocyclization : React thiosemicarbazides with carbon disulfide under basic conditions (e.g., Et₃N/DMF-H₂O) to form the thiazole core .
Functionalization : Introduce the methylsulfonyl and isocyanate groups via alkylation or nucleophilic substitution. Temperature (60–80°C) and pH (neutral to mildly basic) are critical for minimizing side reactions. Yields typically range from 65–85%, depending on solvent polarity and catalyst choice .
- Characterization : Confirm purity via TLC and structural integrity using ¹H/¹³C NMR (e.g., δ ~7.0–8.5 ppm for thiazole protons) and IR (C=O stretch at ~1650 cm⁻¹, S=O at ~1150 cm⁻¹) .
Q. What safety protocols are essential when handling 5-methylsulfonylthiazol-2-yl isocyanate in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and goggles. Use a fume hood for all procedures .
- Spill Management : Neutralize with 10% sodium bicarbonate and absorb with inert material (e.g., vermiculite). Avoid water contact to prevent hydrolysis .
- First Aid : For skin/eye exposure, rinse immediately with water for ≥15 minutes. Seek medical evaluation if irritation persists .
Q. How can researchers validate the purity of 5-methylsulfonylthiazol-2-yl isocyanate post-synthesis?
- Methodological Answer :
- Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95% threshold).
- Spectroscopy : Compare experimental NMR/IR data with literature values to confirm absence of impurities (e.g., unreacted isothiocyanate intermediates) .
Advanced Research Questions
Q. How can synthetic routes be optimized to address low yields in the formation of the isocyanate moiety?
- Methodological Answer :
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., DMAP) to enhance electrophilicity of the isocyanate precursor .
- Solvent Optimization : Compare polar aprotic solvents (DMF vs. DMSO) to stabilize intermediates. DMF increases reaction rates but may promote side reactions at >80°C .
- Kinetic Studies : Use in situ FTIR to monitor isocyanate formation and adjust reagent stoichiometry dynamically .
Q. How should researchers resolve contradictions in reported biological activity data for thiazole-derived isocyanates?
- Methodological Answer :
- Data Normalization : Standardize assay conditions (e.g., cell line viability assays at 48h vs. 72h) to enable cross-study comparisons .
- Structure-Activity Relationships (SAR) : Use computational tools (e.g., molecular docking) to correlate substituent effects (e.g., methylsulfonyl vs. nitro groups) with bioactivity. For example, sulfonyl groups may enhance binding to cysteine proteases via H-bonding .
Q. What computational strategies are effective for predicting the reactivity of 5-methylsulfonylthiazol-2-yl isocyanate in nucleophilic environments?
- Methodological Answer :
- DFT Calculations : Model the electrophilicity of the isocyanate group using Gaussian 16 (B3LYP/6-311+G*). Calculate Fukui indices to identify reactive sites .
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., water vs. DMSO) to predict hydrolysis rates. Polar solvents accelerate degradation by stabilizing transition states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
